Sucrose laurate

Catalog No.
S623817
CAS No.
25339-99-5
M.F
C24H46O13
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose laurate

CAS Number

25339-99-5

Product Name

Sucrose laurate

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid

Molecular Formula

C24H46O13

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1

InChI Key

PVVVEHXCVQRLOC-NSIFZURYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Synonyms

beta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate, L-1690, sucrose laurate, sucrose monododecanoate, sucrose monolaurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O

The exact mass of the compound Sucrose laurate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Sucrose laurate (CAS 25339-99-5) is a non-ionic, bio-based surfactant consisting of a hydrophilic sucrose headgroup esterified to a lipophilic lauric acid (C12) chain. In procurement and formulation contexts, it is primarily valued for its high Hydrophilic-Lipophilic Balance (HLB ~15-16), exceptional water solubility, and extremely low critical micelle concentration (CMC ~0.30-0.36 mM). Unlike synthetic ethoxylated surfactants (e.g., Polysorbates), sucrose laurate is entirely PEG-free, making it a critical raw material for clean-label cosmetics, food-grade oil-in-water (O/W) emulsions, and pharmaceutical permeation enhancement. Its dual functionality as both a high-efficiency solubilizer and a mild antimicrobial agent distinguishes it from standard industrial emulsifiers, allowing buyers to consolidate formulation ingredients[REFS-1, REFS-2].

Substituting sucrose laurate with other common sugar esters (like sucrose stearate or palmitate) or synthetic alternatives (like Polysorbate 20) often results in formulation failure due to distinct phase behaviors and solubility limits. While sucrose stearate shares a similar theoretical HLB in some commercial blends, its longer C18 chain renders it solid at room temperature and significantly less water-soluble, often requiring elevated temperatures to prevent crystallization in aqueous media [1]. Conversely, substituting with free lauric acid salts (sodium laurate) drastically increases the critical micelle concentration—requiring nearly 10 times more surfactant to achieve the same interfacial tension reduction—and introduces unwanted cytotoxicity in pharmaceutical applications[2]. Furthermore, synthetic polysorbates lack the inherent antimicrobial boosting properties unique to the sucrose-laurate ester linkage, forcing formulators to add secondary preservatives to maintain shelf life.

Superior Micellization Efficiency and Lower Surfactant Burden

Sucrose laurate demonstrates a critical micelle concentration (CMC) of approximately 0.30 to 0.36 mM in aqueous media. In direct comparison, the sodium salt of lauric acid (sodium laurate) exhibits a CMC of 2.75 mM under similar conditions[1]. This nearly 8-to-10-fold reduction in CMC means that sucrose laurate can achieve micellar solubilization and reduce interfacial tension at a fraction of the concentration required for ionic detergents, significantly lowering the total surfactant burden in sensitive pharmaceutical or food formulations.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~0.30 - 0.36 mM
Comparator Or BaselineSodium laurate (2.75 mM)
Quantified Difference~8-to-10-fold lower concentration required for micelle formation
ConditionsAqueous media / Calcium-free HBSS buffer

A lower CMC allows buyers to use significantly less surfactant to achieve stable emulsions or solubilization, reducing raw material costs and minimizing toxicity in end-products.

Enhanced Aqueous Solubility for Cold-Process O/W Emulsions

While sucrose laurate (C12) and sucrose stearate (C18) can both be engineered to have high HLB values (~15), their practical processability differs drastically. Sucrose laurate is highly hydrophilic and readily soluble in water at room temperature, making it suitable for cold-process manufacturing. In contrast, sucrose stearate is highly lipophilic in its solid state and prone to forming globular crystals or precipitating out of aqueous solutions unless processed at elevated temperatures[1]. This structural difference dictates that sucrose laurate must be prioritized for clear aqueous systems, micellar waters, and low-energy emulsion processes.

Evidence DimensionRoom-temperature aqueous solubility and phase state
Target Compound DataReadily water-soluble, forms clear micellar solutions
Comparator Or BaselineSucrose stearate (Forms solid crystals, requires heating for dissolution)
Quantified DifferenceElimination of heating steps for aqueous phase incorporation
ConditionsRoom temperature aqueous formulation

Selecting sucrose laurate over stearate eliminates the need for energy-intensive heating phases during manufacturing, directly reducing processing costs and protecting heat-sensitive active ingredients.

Dual-Function Emulsification with Intrinsic Antimicrobial Activity

Unlike generic non-ionic surfactants or other lauric acid derivatives (such as methyl laurate or isoamyl laurate) which show no inhibitory activity, sucrose laurate possesses intrinsic bacteriostatic and bactericidal properties. Quantitative assays demonstrate that sucrose laurate achieves a Minimum Inhibitory Concentration (MIC) of 0.3125 mg/mL (approx. 0.4 - 0.6 mM) against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes[REFS-3, REFS-4]. This activity is driven by its specific HLB and log P (-0.686) profile, which facilitates targeted cell membrane disruption not seen in longer-chain sucrose esters or synthetic polysorbates.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-positive bacteria
Target Compound Data0.3125 mg/mL (0.4 - 0.6 mM)
Comparator Or BaselineMethyl laurate / Isoamyl laurate (No inhibitory activity / >10 mM)
Quantified DifferenceComplete shift from inactive to highly active antimicrobial behavior
ConditionsBroth microdilution / Time-killing curve assays

Procurement teams can leverage sucrose laurate to simultaneously stabilize O/W emulsions and reduce the reliance on synthetic preservatives in clean-label formulations.

Superior Permeation Enhancement for Macromolecule Drug Delivery

In pharmaceutical formulations, sucrose laurate acts as a highly effective intestinal permeation enhancer (PE). Studies utilizing Caco-2 cell monolayers demonstrate that sucrose laurate effectively reduces transepithelial electrical resistance (TEER) and increases the apparent permeability coefficient (Papp) of macromolecules at concentrations as low as 0.5 to 1.0 mM [1]. It achieves efficacy on par with bile salts and outperforms standard PEGylated surfactants like Polysorbate 20, which primarily act as solubilizers rather than active tight-junction modulators, all while maintaining a reversible, non-toxic profile at formulation-relevant doses.

Evidence DimensionTransepithelial electrical resistance (TEER) reduction
Target Compound DataSignificant TEER reduction at 0.5 - 1.0 mM
Comparator Or BaselinePolysorbate 20 / standard non-ionic solubilizers (Minimal TEER reduction at equivalent low mM ranges)
Quantified DifferenceActive paracellular/transcellular flux enhancement vs. passive solubilization
ConditionsCaco-2 human colonic cancer cell monolayers

For pharmaceutical buyers formulating oral biologics or poorly permeable APIs, sucrose laurate provides active absorption enhancement that standard synthetic excipients cannot match.

Clean-Label Cosmetic Emulsions and Micellar Waters

Due to its high HLB (~15-16), PEG-free nature, and excellent room-temperature water solubility compared to sucrose stearate, sucrose laurate is the ideal primary solubilizer for essential oils and fragrances in clear micellar waters and cold-processed O/W cosmetic serums[1].

Oral Macromolecule Drug Delivery Systems

Leveraging its exceptionally low CMC and proven ability to reversibly modulate tight junctions (evidenced by TEER reduction at 0.5-1.0 mM), sucrose laurate is selected as a permeation enhancer in solid dosage forms and self-emulsifying drug delivery systems (SEDDS) for poorly absorbed APIs, outperforming standard polysorbates [2].

Food-Grade Antimicrobial Emulsions

Because it combines O/W emulsification with targeted bacteriostatic action against Gram-positive spoilage organisms (MIC ~0.4-0.6 mM), it is utilized in dairy alternatives, beverages, and thermally processed rations to boost preservative efficacy and extend shelf life without relying entirely on synthetic additives[3].

XLogP3

1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

542.29384152 g/mol

Monoisotopic Mass

542.29384152 g/mol

Heavy Atom Count

37

Related CAS

37266-93-6 (unspecified laurate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive

Other CAS

25339-99-5

Wikipedia

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate

Use Classification

Cosmetics -> Emulsifying; Skin conditioning; Surfactant

Dates

Last modified: 04-14-2024

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